3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-nitro-4-oxo-

Overview

Description

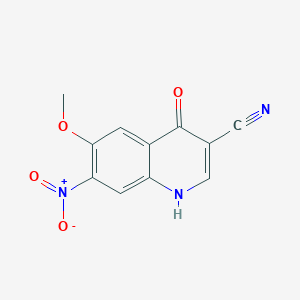

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-nitro-4-oxo- is a complex organic compound with the molecular formula C11H7N3O4 and a molecular weight of 245.19098 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-nitro-4-oxo- involves several steps. One common method includes the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc/acetic acid or triphenylphosphine . The reaction conditions typically involve refluxing the mixture for a specified period to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-nitro-4-oxo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Substitution: Substitution reactions can occur at different positions on the quinoline ring, leading to a variety of substituted derivatives.

Common reagents used in these reactions include sulfuric acid, acetic acid, and dimethyl sulfoxide (DMSO) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-nitro-4-oxo- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are explored in drug discovery and development.

Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-nitro-4-oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-nitro-4-oxo- can be compared with other similar compounds, such as:

- 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarbonitrile

- 4-Hydroxy-2-quinolones

- 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxylic acid methyl ester

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-nitro-4-oxo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-nitro-4-oxo-, also known by its CAS number 364793-95-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of various protein kinases. This article explores the compound's biological activity, relevant case studies, and research findings.

The chemical formula for 3-Quinolinecarbonitrile is with a molecular weight of approximately 245.19 g/mol. It has a boiling point of 390.576 °C and a density of 1.534 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇N₃O₄ |

| Molecular Weight | 245.1910 g/mol |

| Density | 1.534 g/cm³ |

| Boiling Point | 390.576 °C |

Inhibition of Protein Kinases

Research indicates that compounds similar to 3-Quinolinecarbonitrile exhibit significant inhibitory effects on protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways related to cancer progression. Specifically, these compounds have been shown to inhibit the activity of various growth factor receptors, including c-Met and VEGF receptors .

Key Findings:

- Cancer Treatment : The compound has been highlighted for its potential use in treating cancers by inhibiting the abnormal growth associated with deregulated PTKs .

- Polycystic Kidney Disease : It has also been suggested that these compounds may be beneficial in treating conditions like polycystic kidney disease due to their ability to modulate kinase activity .

Case Studies

- In Vitro Studies : A study examining the effects of quinoline-based inhibitors on cancer cell lines demonstrated that derivatives of quinoline, including those structurally similar to 3-Quinolinecarbonitrile, showed IC50 values indicating potent inhibition of cancer cell proliferation. For instance, some derivatives exhibited IC50 values in the low micromolar range against various cancer lines such as MCF-7 .

- Mechanistic Insights : Structural studies have revealed that quinoline derivatives can effectively bind to the ATP-binding site of kinases, thereby preventing their activation. This binding often involves critical interactions such as hydrogen bonding and π–π stacking with amino acid residues within the kinase domain .

Properties

IUPAC Name |

6-methoxy-7-nitro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4/c1-18-10-2-7-8(3-9(10)14(16)17)13-5-6(4-12)11(7)15/h2-3,5H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFLYGPGUQOGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501189751 | |

| Record name | 1,4-Dihydro-6-methoxy-7-nitro-4-oxo-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-95-3 | |

| Record name | 1,4-Dihydro-6-methoxy-7-nitro-4-oxo-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364793-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-6-methoxy-7-nitro-4-oxo-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.